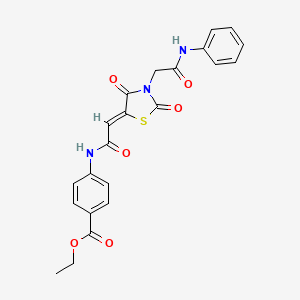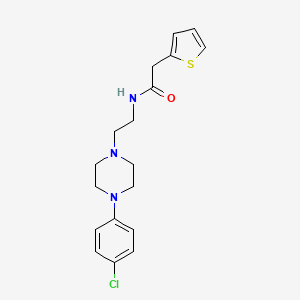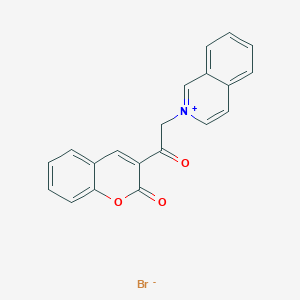![molecular formula C17H16N4O4 B2491360 N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide CAS No. 1396687-20-9](/img/structure/B2491360.png)
N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide" represents a structurally intricate molecule that likely exhibits a range of biological and chemical properties due to its unique functional groups and structural framework. Compounds containing benzo[d][1,3]dioxol, pyrazine, and azetidine units have been explored for various applications, including their potential antibacterial, antifungal, and anticancer activities (G. Senthilkumar, C. Umarani, D. Satheesh, 2021).
Synthesis Analysis
Synthesis of complex molecules containing the benzo[d][1,3]dioxol and pyrazine motifs typically involves multi-step reactions, starting from readily available substrates. For example, a novel pyrazole derivative with a benzo[d][1,3]dioxol moiety was synthesized and characterized through elemental analysis, FT-IR, NMR, MS, UV–visible spectra, and X-ray diffraction studies (K. Kumara, A. Dileep Kumar, S. Naveen, K. Ajay Kumar, N. K. Lokanath, 2018).
Molecular Structure Analysis
The molecular structure of compounds similar to the target molecule is often elucidated using spectroscopic techniques and crystallography. For instance, the crystalline structure of a related pyrazole derivative was determined, revealing significant insights into its molecular geometry and intermolecular interactions (K. Kumara et al., 2018).
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4/c22-16(20-6-11-1-2-14-15(5-11)25-10-24-14)12-8-21(9-12)17(23)13-7-18-3-4-19-13/h1-5,7,12H,6,8-10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYWLCBMWHSLNFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC=CN=C2)C(=O)NCC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![tert-Butyl N-[2-(4-{2-oxo-hexahydrothieno[3,4-d]imidazolidin-4-yl}butanamido)ethyl]carbamate](/img/structure/B2491286.png)
![6-Methoxy-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyridine-3-carboxamide](/img/structure/B2491288.png)

![Ethyl 2-(2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)acetate](/img/structure/B2491292.png)
![N-(4-acetylphenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2491295.png)

![2-[1-(5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2491297.png)

![2-Chloro-N-[3-(1-pyrrolidinyl)propyl]-benzenesulfonamide](/img/structure/B2491300.png)